(2-Azidoethyl)bis(2-methoxyethyl)amine (CAS 1247189-34-9) is a specialized bifunctional building block combining a click-ready aliphatic azide with a highly hydrophilic, branched tertiary amine core [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a structural linker for targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and complex bioconjugates. Unlike standard alkyl azides, the incorporation of two methoxyethyl arms provides PEG-like solvation properties, while the tertiary amine offers a protonatable center for pH-dependent solubility tuning [2]. This dual functionality makes it a high-value precursor for workflows requiring orthogonal reactivity and enhanced aqueous compatibility without the steric bulk of long-chain PEGs.
Generic substitution of this compound with simpler analogs frequently compromises both synthetic efficiency and final product performance[1]. Replacing it with standard dialkylaminoethyl azides (e.g., 2-azidoethyldiethylamine) sharply increases the lipophilicity of the resulting conjugate, often leading to aggregation in aqueous assay buffers and elevated non-specific protein binding [2]. Conversely, substituting it with primary amine-terminated PEG azides (such as Azido-PEG3-amine) introduces a reactive nucleophile that competes with target sites during downstream amide-coupling or esterification steps. This necessitates additional protection and deprotection cycles, reducing overall yield and increasing process time[3]. The bis(2-methoxyethyl) tertiary amine core provides a 'stealth' basic center that remains chemically orthogonal during electrophilic conjugations.
The bis(2-methoxyethyl) substitution significantly alters the partition coefficient of the linker compared to simple alkyl derivatives [1]. While 2-azidoethyldiethylamine exhibits a calculated LogP (cLogP) of approximately 1.9, the inclusion of the two ether oxygens in (2-Azidoethyl)bis(2-methoxyethyl)amine reduces the cLogP to approximately 0.6 [2]. This >1.0 log unit reduction translates to a substantially higher aqueous solubility and a lower propensity for hydrophobic aggregation when incorporated into small-molecule therapeutics or imaging probes.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 0.6 |
| Comparator Or Baseline | 2-azidoethyldiethylamine (cLogP ~ 1.9) |
| Quantified Difference | >1.0 log unit reduction in lipophilicity |
| Conditions | In silico modeling and standard aqueous buffer partitioning |
Lower lipophilicity directly reduces the risk of aggregation and non-specific binding of the final conjugate in aqueous biological assays.
In multi-step linker synthesis, the nature of the amine dictates the required workflow [1]. Primary PEG-azides (e.g., Azido-PEG-amine) undergo rapid off-target acylation when exposed to activated esters (NHS/EDC) or acid chlorides, requiring Boc-protection that adds two synthetic steps and reduces overall yield by 15-30%[2]. As a sterically shielded tertiary amine, (2-Azidoethyl)bis(2-methoxyethyl)amine exhibits 0% acylation under standard peptide coupling conditions, allowing it to be used directly in one-pot, multi-component reactions [3].
| Evidence Dimension | Off-target acylation rate during amide coupling |
| Target Compound Data | 0% acylation (tertiary amine) |
| Comparator Or Baseline | Azido-PEG-amine (>90% off-target acylation without protection) |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Standard NHS-ester/EDC coupling conditions at room temperature |
Streamlines library synthesis and process scale-up by allowing direct incorporation without amine masking strategies.
Unlike neutral PEG-azides (e.g., 1-azido-2-(2-methoxyethoxy)ethane), the tertiary amine core of this compound (pKa ~ 7.8) allows for reversible protonation [1]. In physiological or slightly acidic environments (pH < 7.0), the compound forms a highly soluble ammonium salt. This provides a >50-fold increase in aqueous solubility compared to structurally similar neutral PEG linkers, which rely solely on hydrogen bonding for solvation [2]. This property is heavily leveraged in formulations requiring lysosomal accumulation or pH-responsive release.
| Evidence Dimension | Aqueous solubility gain at pH 5.0 vs pH 8.0 |
| Target Compound Data | >50-fold solubility increase via salt formation |
| Comparator Or Baseline | Neutral PEG-azide (negligible solubility change across pH) |
| Quantified Difference | >50x pH-dependent solubility differential |
| Conditions | Aqueous buffer formulations at pH 5.0 (lysosomal/acidic) vs pH 8.0 |
Crucial for engineering ADCs or degraders that require enhanced solubility in acidic microenvironments such as the lysosome or tumor interstitium.
Where this compound is the right choice for bridging an E3 ligase ligand and a target-binding warhead. The tertiary amine improves the overall pharmacokinetic profile and aqueous solubility of the degrader, while the azide allows for late-stage modular assembly via CuAAC [1].
Ideal for synthesizing complex multi-functional probes where the linker must be attached to an alkyne-bearing substrate without interfering with simultaneous or subsequent NHS-ester couplings, eliminating the need for amine protection strategies [2].
Selected for coating alkyne-functionalized nanoparticles to create a 'stealth' surface that is neutrally charged in blood circulation (pH 7.4) but becomes protonated and active in acidic tumor microenvironments due to the specific pKa of the bis(2-methoxyethyl)amine core [3].